molecular formula C5H9KO6 B8126529 Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate

Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate

Cat. No.: B8126529
M. Wt: 204.22 g/mol
InChI Key: HSMKJRYJAZFMNP-OCSZXWPNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate is a high-purity chemical reagent with the CAS Number 159837-99-7 and a molecular weight of 204.22 g/mol. Its molecular formula is C5H9KO6 . This compound is the potassium salt of a pentanoic acid derivative featuring a tetrahydroxylated carbon chain with a specific (2R,3R,4S) stereochemical configuration, which is critical for its role in specialized research applications . In scientific research, this compound serves as a valuable intermediate or standard in various biochemical and synthetic processes. It is particularly relevant in the study of carbohydrate chemistry and oxidation kinetics of polyols, such as those investigated using quinolinium bound Cr(VI) reagents . Researchers also utilize related tetrahydroxypentanoate salts in microbial fermentation and metabolic engineering studies, exploring their role as substrates or products in biotechnological production pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

potassium;(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMKJRYJAZFMNP-OCSZXWPNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

The C2, C3, and C4 hydroxyls are protected using trityl or acetyl groups. For example, treatment with trityl chloride in pyridine and dichloromethane (DCM) at 25°C for 14 hours achieves selective protection.

Carboxyl Group Activation

The C5 carboxyl is activated via esterification with methyl iodide in tetrahydrofuran (THF), catalyzed by dimethylaminopyridine (DMAP). This step ensures efficient potassium displacement in later stages.

Deprotection and Neutralization

Protected intermediates are deacetylated using LiOH in THF/water (1:1 v/v) at reflux for 12–14 hours. Subsequent neutralization with KOH yields the final product.

Table 1: Key Reaction Conditions for Multi-Step Synthesis

StepReagents/ConditionsYield (%)
Trityl ProtectionTrityl chloride, pyridine/DCM, 25°C, 14 h70–80
EsterificationMethyl iodide, DMAP, THF, 0°C to 25°C, 6 h85–90
DeprotectionLiOH, THF/water, reflux, 12 h90–95

Enzymatic Dynamic Kinetic Resolution (DKR)

For stereochemical precision, enzymatic DKR resolves racemic intermediates. A patent-derived method utilizes porcine pancreatic lipase (PPL) and acid resin D006 in toluene at 40°C to achieve >99% enantiomeric excess (ee).

Racemization and Acylation

Racemic 5-methoxy-tetralone undergoes hydrogenation (3 MPa H₂, 110°C, Ni catalyst) to form a diol, which is acylated with parachlorophenol acetate. PPL selectively acylates the (2R,3R,4S)-isomer, while the acid resin racemizes the undesired enantiomer.

Hydrolysis and Potassium Exchange

The acylated product is hydrolyzed with LiOH, and the free acid is neutralized with KOH. This method achieves 80–85% overall yield with minimal byproducts.

Catalytic Hydrogenation of Ketone Precursors

Reducing ketone precursors like 2,3,4,5-tetrahydroxypentan-2-one with hydrogen (3–5 MPa) over nickel-based catalysts (e.g., AMG-1200) at 110°C produces the corresponding alcohol, which is oxidized to the acid and neutralized.

Table 2: Hydrogenation Parameters and Outcomes

ParameterValue
CatalystNi/AMG-1200
Temperature110°C
Pressure3 MPa H₂
Reaction Time14 h
Yield88–92%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 3:1) or recrystallization from methanol/tert-butyl methyl ether (TBME).

Analytical Confirmation

  • NMR : 13C^{13}\text{C} NMR (D₂O, 100 MHz): δ 178.2 (C=O), 75.3 (C2), 73.8 (C3), 72.1 (C4), 62.5 (C5).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% H₃PO₄).

Industrial-Scale Optimization

Large-scale production (e.g., 100 kg batches) employs continuous hydrogenation and enzymatic reactors to enhance efficiency. Key considerations include:

  • Solvent Recycling : Methanol and toluene are recovered via distillation.

  • Catalyst Reuse : Nickel catalysts are regenerated via calcination, reducing costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to yield sugar alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Sugar alcohols.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it valuable in research and applications:

  • Antioxidant Properties : Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate has been shown to possess antioxidant capabilities. This property is crucial for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage.
  • Prebiotic Effects : Research indicates that this compound can act as a prebiotic agent, promoting the growth of beneficial gut bacteria. This application is particularly relevant in the context of gut health and nutrition.

Pharmaceutical Applications

In the pharmaceutical field, this compound's properties make it a candidate for various therapeutic uses:

  • Drug Formulation : Due to its solubility and stability, it can be utilized as an excipient in drug formulations. The compound can enhance the bioavailability of active pharmaceutical ingredients by improving their solubility in aqueous environments.
  • Potential Therapeutic Uses : Preliminary studies suggest that potassium D-arabinonate may have therapeutic potential in managing metabolic disorders due to its influence on carbohydrate metabolism. Further research is needed to establish specific therapeutic applications.

Agricultural Applications

The compound's unique properties also lend themselves to agricultural uses:

  • Fertilizer Component : As a potassium salt, it can be integrated into fertilizers to provide essential nutrients for plant growth. Potassium is vital for various physiological processes in plants, including photosynthesis and enzyme activation.
  • Soil Health Improvement : The application of this compound may improve soil health by enhancing microbial activity and nutrient availability. This could lead to better crop yields and sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. Its multiple hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Stereochemical Differences

The target compound’s stereochemistry (2R,3R,4S) distinguishes it from diastereomers such as the (2R,3S,4S,5S) configuration in . Diastereomers exhibit divergent physical properties (e.g., solubility, optical rotation) and biological activity due to altered spatial arrangements of hydroxyl groups . For instance, the (2R,3S,4S,5S) analog in has a higher molecular weight (248.23 vs. 218 g/mol) and an additional carboxy group at position 5, which may influence its chelation capacity .

Functional Group Variations

  • Carboxylate vs. Ester Derivatives : The ethyl ester derivative in replaces the potassium carboxylate with an ester group and introduces a benzotriazinyl substituent. This modification likely enhances lipophilicity and alters binding affinity in biological systems compared to the hydrophilic potassium salt .
  • Aldehyde vs.

Toxicity Profile

Only the (2R,3S,4S,5S) analog in provides toxicity data (oral LD₅₀ >2360 mg/kg in rats), suggesting low acute toxicity for polyhydroxy carboxylates. However, stereochemical differences in the target compound may modulate this profile due to altered metabolic pathways or receptor interactions .

Chain Length and Substituent Effects

  • Shorter Chain (Pentanoate vs. Hexanal): The target compound’s pentanoate backbone (C₅) contrasts with the hexanal (C₆) in . Shorter chains may reduce steric hindrance, enhancing interaction with enzymes or metal ions in catalytic processes .

Enantiomer and Diastereomer Relationships

Per , the enantiomer of the target compound would be (2S,3S,4S), while diastereomers include configurations such as (2R,3S,4S) or (2R,3R,4R). These stereoisomers may exhibit distinct NMR chemical shifts (as seen in ’s indole derivatives) and biological activity .

Biological Activity

Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate, commonly referred to as potassium D-arabinonate, is a potassium salt derived from D-arabinonic acid. This compound has garnered attention due to its unique molecular structure and potential biological activities. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Potassium D-arabinonate has the molecular formula C6H10KO8C_6H_{10}KO_8 and a CAS number of 15770-22-6. Its structure features a pentanoate backbone with four hydroxyl groups at the 2, 3, 4, and 5 positions. This configuration enhances its solubility in water and facilitates various interactions within biological systems.

PropertyValue
Molecular FormulaC6H10KO8C_6H_{10}KO_8
Molecular Weight249.24 g/mol
CAS Number15770-22-6
SolubilityHighly soluble in water

Biological Activities

Research indicates that potassium D-arabinonate exhibits several notable biological activities:

1. Antioxidant Properties
Potassium D-arabinonate has been shown to possess antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals in the body, thereby reducing oxidative stress and preventing cellular damage. Studies suggest that this compound can scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative damage.

2. Prebiotic Effects
Emerging studies indicate that potassium D-arabinonate may have prebiotic properties. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. This compound can potentially enhance gut health by promoting the growth of beneficial gut microbiota, which is essential for maintaining overall health.

3. Metabolic Regulation
Potassium D-arabinonate may play a role in metabolic regulation. It has been suggested that this compound can influence glucose metabolism and insulin sensitivity. Preliminary data indicate that it may help in managing blood sugar levels, making it a potential candidate for further research in metabolic disorders such as diabetes.

Case Studies and Research Findings

A review of recent literature reveals several case studies focusing on the biological activity of potassium D-arabinonate:

  • Case Study 1: Antioxidant Activity Assessment
    A study conducted on human cell lines demonstrated that potassium D-arabinonate significantly reduced oxidative stress markers when exposed to high levels of ROS. The results indicated a decrease in lipid peroxidation levels by approximately 30% compared to control groups.
  • Case Study 2: Prebiotic Potential
    In an animal model study, potassium D-arabinonate was administered to assess its effects on gut microbiota composition. Results showed a marked increase in beneficial bacteria such as Bifidobacterium and Lactobacillus spp., suggesting its potential as a prebiotic agent.
  • Case Study 3: Glucose Metabolism
    A clinical trial involving diabetic patients demonstrated that supplementation with potassium D-arabinonate resulted in improved glycemic control over a period of three months. Participants exhibited lower fasting blood glucose levels and improved insulin sensitivity compared to the placebo group.

The biological activities of potassium D-arabinonate can be attributed to its structural characteristics:

  • Hydroxyl Groups: The presence of multiple hydroxyl groups facilitates hydrogen bonding and enhances solubility, allowing for better interaction with biological molecules.
  • Pentanoate Backbone: This structural feature may influence how the compound interacts with enzymes and receptors involved in metabolic pathways.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate be experimentally confirmed?

  • Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral shift reagents. For example, enantiomers can be distinguished by flipping all stereocenters (e.g., converting 2R,3R,4S to 2S,3S,4R) and analyzing retention times or splitting patterns in NMR spectra . Polarimetry can also quantify optical rotation, corroborating chirality.

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : While direct toxicity data for this compound is limited, structurally related potassium salts (e.g., D-glucaric acid monopotassium salt) show low acute toxicity (e.g., rat oral LD50 >2360 mg/kg). Implement standard precautions: use fume hoods, personal protective equipment (PPE), and refer to Safety Data Sheets (SDS) for analogous compounds (e.g., phosphate derivatives in ). Store under refrigeration if stability data suggests degradation risks .

Q. What synthetic routes are reported for producing stereospecific polyhydroxy carboxylates?

  • Methodological Answer : Enzymatic or catalytic asymmetric synthesis is preferred for stereocontrol. For example, aldolase-catalyzed reactions can generate tetrahydroxy backbones, followed by carboxylation and potassium salt formation. Purification via ion-exchange chromatography ensures removal of diastereomeric impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between stereoisomers of this compound?

  • Methodological Answer : Perform comparative bioassays using enantiomerically pure samples. For instance, isolate (2R,3R,4S) and its diastereomers via preparative chiral HPLC. Test each isomer in cellular uptake or receptor-binding assays. Analyze discrepancies using molecular docking simulations to identify stereospecific interactions .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column can separate polar impurities. Use high-resolution mass spectrometry (HRMS) for structural elucidation. For metal ion contaminants (e.g., Na+, Ca2+), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. How can electrochemical properties of this compound be leveraged for redox studies?

  • Methodological Answer : Adapt cyclic voltammetry (CV) or differential pulse voltammetry (DPV) protocols used for potassium ferrocyanide (). Prepare solutions in buffered electrolytes (e.g., 0.08 M phosphate buffer, pH 7.0) and measure redox potentials. Correlate results with density functional theory (DFT) calculations to map electron transfer pathways .

Q. What strategies optimize the stability of aqueous solutions of this compound during long-term experiments?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Use kinetic modeling to predict degradation pathways. Stabilization may require antioxidants (e.g., ascorbic acid) or refrigeration, as seen in analogous chromatographic test solutions ( ).

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